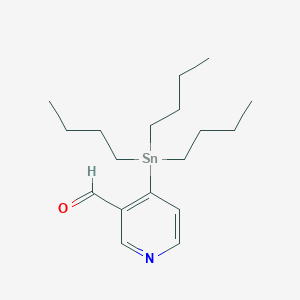

3-Formyl-4-(tributylstannyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

4-tributylstannylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4NO.3C4H9.Sn/c8-5-6-2-1-3-7-4-6;3*1-3-4-2;/h1,3-5H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDQKSXEFDNNNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=NC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NOSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395494 | |

| Record name | 4-(Tributylstannyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160351-06-4 | |

| Record name | 4-(Tributylstannyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tributylstannyl)pyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Formyl-4-(tributylstannyl)pyridine

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for 3-Formyl-4-(tributylstannyl)pyridine, a key building block in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a detailed, practical understanding of the synthesis, including the underlying chemical principles and experimental protocols. We will delve into a strategic two-step approach, commencing with the synthesis of a crucial 4-halopyridine-3-carbaldehyde intermediate, followed by a metal-halogen exchange and subsequent stannylation. The causality behind experimental choices, safety considerations, and the utility of the target molecule in cross-coupling reactions will be thoroughly discussed.

Introduction: The Strategic Importance of 3-Formyl-4-(tributylstannyl)pyridine

3-Formyl-4-(tributylstannyl)pyridine is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a pyridine scaffold, a common motif in pharmaceuticals, a reactive aldehyde group for further derivatization, and a tributylstannyl moiety, which enables its participation in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[1][2] The Stille reaction is a powerful C-C bond-forming reaction known for its mild conditions and tolerance of a wide array of functional groups, including aldehydes.[3][4] This makes 3-Formyl-4-(tributylstannyl)pyridine an invaluable precursor for the synthesis of complex substituted pyridines, which are core structures in numerous biologically active compounds.[5]

The synthetic challenge lies in the regioselective introduction of the formyl and tributylstannyl groups onto the pyridine ring. This guide will present a logical and field-proven pathway to achieve this, emphasizing experimental design and mechanistic understanding.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of 3-Formyl-4-(tributylstannyl)pyridine suggests a disconnection at the C-Sn bond. This points to a 4-lithiopyridine-3-carbaldehyde intermediate, which can be generated from a corresponding 4-halopyridine-3-carbaldehyde via a halogen-lithium exchange. The 4-halopyridine-3-carbaldehyde precursor can, in turn, be synthesized from a suitable starting material. This two-step strategy is outlined below.

Caption: Retrosynthetic analysis of 3-Formyl-4-(tributylstannyl)pyridine.

Synthesis of the 4-Halopyridine-3-carbaldehyde Precursor

The successful synthesis of the target molecule hinges on the availability of a suitable 4-halopyridine-3-carbaldehyde. Both 4-bromo- and 4-iodopyridine-3-carbaldehyde can serve as effective precursors. The choice between bromine and iodine often depends on the desired reactivity in the subsequent halogen-lithium exchange step, with iodides generally reacting faster.

Synthetic Route to 4-Iodopyridine-3-carbaldehyde

A plausible route to 4-iodopyridine-3-carbaldehyde involves the diazotization of 4-aminopyridine-3-carbaldehyde followed by a Sandmeyer-type reaction with an iodide source.[6] While specific literature for this exact transformation is sparse, the general principle is well-established for the synthesis of iodoarenes.

The Core Synthesis: Stannylation via Halogen-Lithium Exchange

The final step in the synthesis of 3-Formyl-4-(tributylstannyl)pyridine involves a halogen-lithium exchange of the 4-halopyridine-3-carbaldehyde precursor, followed by quenching the resulting organolithium species with tributyltin chloride. This method is analogous to the preparation of other stannylated pyridines.[7]

Mechanism of Halogen-Lithium Exchange and Stannylation

The reaction proceeds through the formation of a highly reactive 4-lithiopyridine-3-carbaldehyde intermediate. This is achieved by treating the 4-halopyridine with an organolithium reagent, typically n-butyllithium, at low temperatures to prevent side reactions. The subsequent addition of tributyltin chloride results in the formation of the desired C-Sn bond.

Caption: Reaction mechanism for the synthesis of 3-Formyl-4-(tributylstannyl)pyridine.

Detailed Experimental Protocol

Safety Precaution: Organolithium reagents are pyrophoric and tributyltin compounds are highly toxic. All manipulations should be performed under an inert atmosphere (argon or nitrogen) in a well-ventilated fume hood by trained personnel.

Materials:

-

4-Iodopyridine-3-carbaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (in hexanes)

-

Tributyltin chloride

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-iodopyridine-3-carbaldehyde (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

To this solution, add tributyltin chloride (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

| Reagent | Molar Eq. | Typical Amount |

| 4-Iodopyridine-3-carbaldehyde | 1.0 | 2.47 g |

| n-Butyllithium (2.5 M in hexanes) | 1.1 | 4.4 mL |

| Tributyltin chloride | 1.2 | 3.91 g (3.26 mL) |

| Anhydrous THF | - | 50 mL |

Table 1: Typical reagent quantities for the synthesis of 3-Formyl-4-(tributylstannyl)pyridine.

Characterization and Quality Control

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and assess purity.

-

Mass Spectrometry: To determine the molecular weight.

-

FT-IR Spectroscopy: To identify the characteristic aldehyde carbonyl stretch.

Applications in Synthesis: The Stille Cross-Coupling Reaction

As previously mentioned, 3-Formyl-4-(tributylstannyl)pyridine is a valuable substrate for the Stille cross-coupling reaction.[1][2] This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond at the 4-position of the pyridine ring, coupling it with a variety of organic electrophiles such as aryl, heteroaryl, and vinyl halides or triflates. The aldehyde functionality can then be used for further transformations, making this a powerful tool for building molecular complexity.

Caption: General scheme of the Stille cross-coupling reaction.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and reproducible method for the preparation of 3-Formyl-4-(tributylstannyl)pyridine. By understanding the underlying principles of each step, from precursor synthesis to the final stannylation, researchers can confidently produce this important building block for their synthetic endeavors. The versatility of the target molecule, particularly in Stille cross-coupling reactions, underscores its significance in the rapid assembly of complex molecular architectures for drug discovery and materials science.

References

- Hesse, et al. (1957). Chem. Abstr., 51, 11341.

- Angyal, S. J., et al. (1953). J. Chem. Soc., 1740-1744.

- 3-Pyridinecarboxaldehyde: A Cornerstone Intermediate for Chemical Synthesis. (n.d.).

- Synthesis of g) 2,6-Dimethyl-4-(tributylstannyl)pyridine. (n.d.). PrepChem.com.

- Stille Coupling. (n.d.). NROChemistry.

-

Stille reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- 4-Amino-5-iodopyridine-3-carboxaldehyde. (n.d.). Vibrant Pharma Inc.

- Kondo, Y., Murata, N., & Sakamoto, T. (1994). Reductive Lithiation of Halopyridines Using Lithium Naphthalenide. HETEROCYCLES, 37(3), 1467.

-

Iodopyridine: Common isomorphs, synthesis, side effects and applications. (n.d.). Chempanda. Retrieved from [Link]

-

Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. (n.d.).

-

Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

-

Pyridine-3-carbaldehyde. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. Stille Coupling | NROChemistry [nrochemistry.com]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nbinno.com [nbinno.com]

- 6. chempanda.com [chempanda.com]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to 3-Formyl-4-(tributylstannyl)pyridine: A Key Building Block in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of 3-Formyl-4-(tributylstannyl)pyridine, a pivotal organostannane reagent for researchers, scientists, and professionals in drug development. Its unique structure, combining a reactive tributyltin moiety with a versatile formyl-substituted pyridine ring, makes it an invaluable tool in the synthesis of complex pharmaceutical compounds. This document delves into its chemical identity, a representative synthetic pathway, its critical role in palladium-catalyzed cross-coupling reactions, and essential safety and handling protocols.

Core Chemical Identifiers and Properties

3-Formyl-4-(tributylstannyl)pyridine is a key intermediate in organic synthesis, particularly valued for its application in Stille cross-coupling reactions. A clear identification of this compound is crucial for its correct application and safety management.

| Identifier | Value | Source |

| CAS Number | 160351-06-4 | [1] |

| Chemical Name | 3-Formyl-4-(tributylstannyl)pyridine | |

| Synonym | 4-(Tributylstannyl)nicotinaldehyde | [1] |

| Molecular Formula | C₁₈H₃₁NSn | |

| Molecular Weight | 396.15 g/mol |

Synthesis of Substituted Tributylstannyl Pyridines: A Representative Protocol

Reaction Principle: The synthesis hinges on the generation of a highly reactive pyridyl lithium species from a corresponding halopyridine at low temperatures. This organolithium intermediate is then reacted with tributyltin chloride to form the desired carbon-tin bond.

Experimental Protocol

-

Reaction Setup: A multi-necked, flame-dried round-bottom flask is equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. The system is purged with dry nitrogen to ensure an inert atmosphere.

-

Starting Material: 4-Bromo-3-formylpyridine (1 equivalent) is dissolved in anhydrous diethyl ether and cooled to -60 °C using a dry ice/acetone bath.[3]

-

Lithiation: n-Butyllithium (1.05 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -58 °C. The formation of a precipitate may be observed.[3] The reaction mixture is stirred at this temperature for an additional 15-30 minutes.

-

Stannylation: Tributyltin chloride (1.1 equivalents) is added dropwise, again maintaining a temperature of -60 to -57 °C.[3] The reaction is stirred at this temperature for 1-2 hours.

-

Workup: The reaction is allowed to warm to room temperature. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude 3-Formyl-4-(tributylstannyl)pyridine can be purified by column chromatography on silica gel.

The Stille Coupling Reaction: A Cornerstone of Drug Discovery

3-Formyl-4-(tributylstannyl)pyridine is primarily utilized as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of many pharmaceutical agents.[4][5][6] The presence of the formyl group and the pyridine nitrogen offers multiple points for further chemical elaboration, making this reagent particularly valuable.

The Stille reaction is renowned for its tolerance of a wide array of functional groups, including aldehydes, which is a key advantage of using 3-Formyl-4-(tributylstannyl)pyridine.[5]

The Catalytic Cycle of the Stille Coupling

The mechanism of the Stille reaction is a well-studied catalytic cycle involving a palladium catalyst.[4]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R¹-X) to form a Pd(II) intermediate.[4]

-

Transmetalation: The tributylstannyl group of 3-Formyl-4-(tributylstannyl)pyridine transfers the formyl-pyridyl moiety (R²) to the palladium center, displacing the halide.[6]

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the desired product and regenerating the Pd(0) catalyst.[4]

Safety, Handling, and Storage of Organotin Compounds

Organotin compounds, including 3-Formyl-4-(tributylstannyl)pyridine, are toxic and require careful handling to minimize exposure.[4]

Hazard Identification

-

Toxicity: Organotin compounds can be absorbed through the skin and are toxic if swallowed or inhaled. They may cause damage to organs through prolonged or repeated exposure.[4]

-

Irritation: Causes skin and serious eye irritation.[4]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[4]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All work with organotin compounds must be conducted in a well-ventilated chemical fume hood.[7]

-

Personal Protective Equipment:

Storage and Disposal

-

Storage: Store in a cool, well-ventilated area in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen).[8]

-

Disposal: All waste containing organotin compounds is considered hazardous and must be disposed of according to institutional and local regulations.[7]

Conclusion

3-Formyl-4-(tributylstannyl)pyridine is a highly valuable reagent in the field of drug discovery and medicinal chemistry. Its utility in the Stille cross-coupling reaction allows for the efficient synthesis of complex, functionalized pyridine derivatives, which are common scaffolds in many pharmaceuticals. A thorough understanding of its chemical properties, synthesis, and safe handling is paramount for its effective and responsible use in the laboratory.

References

-

Synthesis of g) 2,6-Dimethyl-4-(tributylstannyl)pyridine. PrepChem.com. Available at: [Link]

-

3-(Tributylstannyl)pyridine | C17H31NSn | CID 3483848. PubChem. Available at: [Link]

-

Stille reaction. Wikipedia. Available at: [Link]

-

Stille Coupling. Chemistry LibreTexts. Available at: [Link]

-

3-formyl-4-(tributylstannyl)pyridine | CAS 160351-06-4. Chemical-Suppliers.com. Available at: [Link]

Sources

- 1. 3-formyl-4-(tributylstannyl)pyridine | CAS 160351-06-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 3-(Tributylstannyl)pyridine | C17H31NSn | CID 3483848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Formyl-4-(tributylstannyl)pyridine

Introduction

3-Formyl-4-(tributylstannyl)pyridine is a valuable bifunctional molecule, serving as a key building block in synthetic organic chemistry. Its utility primarily stems from its amenability to palladium-catalyzed cross-coupling reactions, such as the Stille coupling, where the tributylstannyl group acts as a transferable pyridyl moiety. The presence of the formyl group at the 3-position offers a reactive handle for further synthetic transformations, including reductive aminations, oxidations, and olefination reactions. This guide provides a detailed predictive analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are crucial for the unambiguous identification and quality control of this compound. The insights provided herein are based on established spectroscopic principles and data from analogous structures, offering a robust framework for researchers in synthetic chemistry and drug development.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The numbering scheme used throughout this guide for the pyridine ring and the tributylstannyl group is presented below.

Caption: Molecular structure and numbering of 3-Formyl-4-(tributylstannyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-Formyl-4-(tributylstannyl)pyridine, both ¹H and ¹³C NMR will provide definitive information about its constitution.

Predicted ¹H NMR Data

The ¹H NMR spectrum will be characterized by signals from the pyridine ring protons and the protons of the three butyl groups attached to the tin atom. The chemical shifts of the pyridine protons are influenced by the electron-withdrawing nature of the nitrogen atom and the formyl group, as well as the electropositive tin atom.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.1 | s | - | H of CHO |

| ~8.9 | s | ~2 | H2 |

| ~8.6 | d | ~5 | H6 |

| ~7.5 | d | ~5 | H5 |

| ~1.6 | m | - | Sn-(CH₂ -CH₂-CH₂-CH₃)₃ |

| ~1.3 | m | - | Sn-(CH₂-CH₂ -CH₂-CH₃)₃ |

| ~1.1 | t | ~7 | Sn-CH₂- (with ¹¹⁹/¹¹⁷Sn satellites) |

| ~0.9 | t | ~7 | Sn-(CH₂-CH₂-CH₂-CH₃ )₃ |

Expertise & Experience: Causality Behind Predictions

-

Aldehyde Proton (H-CHO): The proton of the formyl group is expected to be significantly deshielded due to the anisotropy of the carbonyl group, appearing as a singlet around 10.1 ppm.

-

Pyridine Protons (H2, H5, H6):

-

H2: This proton is ortho to the electron-withdrawing nitrogen and meta to the formyl group, leading to a downfield shift, predicted around 8.9 ppm. It will likely appear as a singlet or a narrow doublet due to a small coupling to H5.

-

H6: This proton is also ortho to the nitrogen and will be shifted downfield to around 8.6 ppm. It will appear as a doublet due to coupling with H5.

-

H5: This proton is meta to the nitrogen and will be the most upfield of the aromatic protons, around 7.5 ppm. It will be a doublet from coupling to H6.

-

-

Tributylstannyl Protons: The butyl groups will show complex overlapping multiplets. The α-methylene protons (next to Sn) are expected around 1.1 ppm and will exhibit satellite peaks due to coupling with the tin isotopes ¹¹⁷Sn (I=1/2, 7.68% abundance) and ¹¹⁹Sn (I=1/2, 8.58% abundance).

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for the five distinct carbons of the pyridine ring, the aldehyde carbon, and the four carbons of the butyl groups. A key feature will be the observation of C-Sn coupling constants.

| Predicted Chemical Shift (δ, ppm) | Assignment | Expected ¹J(¹¹⁹Sn, ¹³C) (Hz) |

| ~192 | C=O | - |

| ~155 | C4 | ~450-500 |

| ~152 | C2 | ~50-60 |

| ~148 | C6 | - |

| ~135 | C3 | ~40-50 |

| ~125 | C5 | ~15-20 |

| ~29 | Sn-(CH₂-CH₂ -CH₂-CH₃)₃ | - |

| ~27 | Sn-(CH₂-CH₂-CH₂ -CH₃)₃ | - |

| ~14 | Sn-(CH₂-CH₂-CH₂-CH₃ )₃ | - |

| ~10 | Sn-(CH₂ -CH₂-CH₂-CH₃)₃ | ~340-360 |

Expertise & Experience: Causality Behind Predictions

-

C4 (ipso-Carbon): The carbon directly attached to the tin atom (C4) will show a very large one-bond coupling constant (¹J) with the tin isotopes, which is highly characteristic.[1]

-

C2, C3, and C5: These carbons will exhibit smaller two- and three-bond couplings to tin.

-

Butyl Group Carbons: The chemical shifts are standard for a butyl chain. The α-carbon will also show a large ¹J(Sn,C) coupling.

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups. In 3-Formyl-4-(tributylstannyl)pyridine, the most prominent features will be from the aldehyde group.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| ~2820 and ~2720 | Medium | C-H stretch of aldehyde (Fermi doublet) |

| ~1705 | Strong, Sharp | C=O stretch of aromatic aldehyde |

| ~1580, ~1470, ~1400 | Medium-Strong | C=C and C=N ring stretching of pyridine |

| ~2955, ~2925, ~2870 | Strong | C-H stretching of butyl groups |

Expertise & Experience: Causality Behind Predictions

-

Aldehyde Group: The two most diagnostic peaks for an aldehyde are the C=O stretch and the C-H stretch. The C=O stretch for an aromatic aldehyde is typically found around 1700 cm⁻¹. The aldehyde C-H stretch usually appears as a characteristic pair of bands (a Fermi doublet) between 2850 and 2700 cm⁻¹. The presence of both features is strong evidence for the formyl group.

-

Pyridine Ring: The aromatic C=C and C=N stretching vibrations will appear in the 1600-1400 cm⁻¹ region.[2]

-

Tributyl Group: The aliphatic C-H stretches from the three butyl groups will give rise to strong absorptions just below 3000 cm⁻¹.

Experimental Protocol: IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Data Collection: Apply pressure to ensure good contact and collect the sample spectrum (e.g., by co-adding 32 scans at a resolution of 4 cm⁻¹).

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Organotin compounds are particularly interesting in MS due to the complex isotopic pattern of tin.

Predicted MS Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 397 (for the most abundant isotopes ¹²⁰Sn, ¹²C, ¹H, ¹⁴N). However, it will be accompanied by a cluster of peaks reflecting the natural isotopic abundance of tin (¹¹²Sn, ¹¹⁴Sn, ¹¹⁵Sn, ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn). This unique isotopic signature is a definitive indicator of the presence of one tin atom.

-

Major Fragments: The most characteristic fragmentation pathway for tributylstannyl compounds is the sequential loss of butyl radicals (C₄H₉, mass 57).

-

m/z 340: [M - C₄H₉]⁺ - This is often the base peak in the spectrum.

-

m/z 283: [M - 2(C₄H₉)]⁺

-

m/z 226: [M - 3(C₄H₉)]⁺

-

m/z 134: [Sn-Pyridine-CHO]⁺

-

m/z 57: [C₄H₉]⁺

-

Sources

An In-depth Technical Guide to the Stability and Storage of Organostannyl Pyridines

Introduction: Organostannyl pyridines are powerful reagents in modern organic synthesis, serving as crucial building blocks in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[1][2][3][4] Their ability to facilitate the formation of carbon-carbon bonds has made them indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials. However, the utility of these reagents is intrinsically linked to their chemical integrity. Many organostannyl pyridines are sensitive to atmospheric conditions, and their degradation can lead to diminished yields, inconsistent reaction outcomes, and the formation of difficult-to-remove impurities.

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of organostannyl pyridines. Moving beyond simple procedural lists, we will delve into the mechanistic underpinnings of their degradation pathways, provide field-proven protocols for their storage and handling, and detail analytical methods for assessing their purity. By adhering to these principles, researchers can ensure the reliability of their experiments and the integrity of their results.

Chapter 1: The Mechanistic Underpinnings of Instability

The stability of an organostannyl pyridine is not an absolute property but rather a delicate balance influenced by its structure and environment. The key to preserving these reagents lies in understanding and mitigating the chemical reactions that lead to their decomposition. The Carbon-Tin (C-Sn) bond is the locus of reactivity and, consequently, the primary site of degradation.

Principal Degradation Pathways

Several environmental factors can initiate the decomposition of organostannyl pyridines. The most common pathways are hydrolysis and oxidation, with other reactions like transmetalation and photodecomposition also playing a role.

-

Hydrolysis: While many organostannanes are relatively stable to water, the presence of moisture is a significant threat.[1] The C-Sn bond can be cleaved by water, a process that may be accelerated by the slightly basic nature of the pyridine ring. This reaction leads to the formation of the parent pyridine and corresponding organotin hydroxides or oxides (stannoxanes).[5][6][7][8] The formation of these inorganic tin byproducts is a common cause of reduced yields and purification challenges in subsequent reactions. The initial hydrolysis product, a trialkyltin hydroxide, can readily condense to form a distannoxane, as shown in the simplified mechanism below.

-

Oxidation: Exposure to atmospheric oxygen presents another significant risk. Organotin compounds can undergo oxidative degradation, potentially through radical-mediated pathways.[9][10][11] This process can lead to a complex mixture of products and is often visually indicated by a change in the color or clarity of the reagent. The specifics of oxidation can vary depending on the substituents on both the tin atom and the pyridine ring.

-

Transmetalation and Homocoupling: In the context of their use in catalysis, organostannyl pyridines can undergo undesired side reactions. Homocoupling, where two molecules of the organostannane react to form a bipyridine dimer, is a known side reaction in Stille couplings.[1] This process consumes the active reagent and complicates product purification. Transmetalation, the exchange of ligands between metal centers, is the key step in the desired cross-coupling reaction but can also occur under storage conditions if metallic impurities are present.[12][13]

Below is a diagram illustrating the primary pathways through which an organostannyl pyridine can degrade.

Caption: Workflow for the safe transfer of an air-sensitive reagent.

Chapter 3: Analytical Verification of Stability and Purity

Visual inspection alone is insufficient to determine the quality of an organostannyl pyridine. Regular analytical assessment is crucial for ensuring experimental reproducibility, especially for reagents that have been stored for an extended period.

Key Analytical Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for assessing the purity of organostannyl pyridines.

-

¹H and ¹³C NMR: These standard techniques are invaluable for confirming the overall structure of the molecule. The appearance of new signals corresponding to free pyridine or solvent impurities is a clear indicator of degradation.

-

¹¹⁹Sn NMR: Tin has several NMR-active isotopes, with ¹¹⁹Sn being the most commonly used due to its sensitivity and natural abundance. [14]¹¹⁹Sn NMR is exceptionally sensitive to the chemical environment around the tin atom. [15]The chemical shift of the ¹¹⁹Sn nucleus will change significantly upon hydrolysis or oxidation, making it a direct probe of reagent integrity. A pure sample of a tetracoordinate organostannyl pyridine will typically show a single, sharp resonance. The appearance of additional peaks, often in the region characteristic of organotin oxides, is a definitive sign of decomposition. [16]

Experimental Protocol: Purity Assessment by ¹¹⁹Sn NMR Spectroscopy

Objective: To prepare an air-free NMR sample of an organostannyl pyridine to assess its purity.

Causality: The entire sample preparation must be conducted under an inert atmosphere to prevent degradation during the analysis itself, which would yield misleading results. A J. Young NMR tube, which can be sealed under vacuum or positive pressure, is ideal for this purpose.

Methodology:

-

Preparation in a Glovebox (Preferred Method):

-

Inside an inert atmosphere glovebox, dissolve a small amount (10-20 mg) of the organostannyl pyridine in a deuterated solvent (e.g., C₆D₆ or CDCl₃) that has been previously degassed and stored in the glovebox.

-

Add a small amount of an internal standard if quantitative analysis is desired. Tetramethyltin (SnMe₄) can be used as a reference. [15] * Transfer the solution to a standard NMR tube and cap it tightly.

-

Remove the NMR tube from the glovebox and analyze promptly.

-

-

Preparation using a Schlenk Line and J. Young Tube:

-

Place the organostannyl pyridine into the J. Young NMR tube on the benchtop (this should be done quickly).

-

Immediately attach the tube to a Schlenk line.

-

Carefully evacuate the tube (if the sample is not volatile) and backfill with inert gas. Repeat this cycle three times.

-

Using a gas-tight syringe, add the degassed deuterated solvent to the tube via the sidearm or by removing the PTFE plug under a positive flow of inert gas.

-

Seal the J. Young tube by closing the PTFE valve.

-

Gently agitate the tube to dissolve the sample.

-

-

Data Acquisition and Analysis:

-

Acquire a standard proton-decoupled ¹¹⁹Sn NMR spectrum.

-

Process the data and integrate all observed tin signals.

-

The purity can be calculated as the integral of the desired product peak divided by the sum of all tin-containing species' integrals. A single peak indicates a high-purity sample.

-

Conclusion and Best Practices

The successful application of organostannyl pyridines in research and development hinges on a foundational respect for their chemical reactivity. Degradation is not a random event but a predictable consequence of exposure to air and moisture. By implementing the robust storage and handling protocols outlined in this guide, scientists can significantly extend the shelf-life of these valuable reagents and, more importantly, ensure the validity and reproducibility of their experimental work.

Summary of Best Practices:

-

ALWAYS store organostannyl pyridines under a dry, inert atmosphere (Ar or N₂).

-

ALWAYS store at low temperatures (-20 °C is recommended for long-term storage).

-

ALWAYS use validated air-free techniques (glovebox or Schlenk line) for all manipulations.

-

NEVER handle these reagents in an open atmosphere.

-

ALWAYS use dry, purged glassware and syringes for transfers.

-

REGULARLY check the purity of stored reagents by NMR spectroscopy, particularly ¹¹⁹Sn NMR, before use in critical reactions.

-

DOCUMENT the age and handling history of each reagent bottle to track potential degradation over time.

References

-

Quevauviller, P., & Donard, O. F. X. (1996). Stability and storage problems in organotin speciation in environmental samples. Analyst, 121(10), 1435-1440. [Link]

-

Quevauviller, P., & Donard, O. F. X. (1996). Stability and storage problems in organotin speciation in environmental samples. Journal of Environmental Monitoring, 1(2), 117-122. [Link]

-

Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]

- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons. (General reference, URL not applicable for a book)

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

American Chemical Society. (1987). Development of Techniques in Organometallic Chemistry. ACS Symposium Series, 357. [Link]

-

Petrosyan, V. S. (1977). NMR Spectra and structures of organotin compounds. Progress in Nuclear Magnetic Resonance Spectroscopy, 11(2), 115-148. [Link]

-

IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Northwestern University. Retrieved from [Link]

-

Prabusankar, G., & Murugavel, R. (2004). Direct Hydrolysis of Hydrated Organotin Cations: Synthesis and Structural Characterization of {[n-Bu2Sn(OH2)(Phen)(O3SC6H3-2,5-Me2)]+[2,5-Me2C6H3SO3]−} (Phen = 1,10-phenanthroline) and {[n-Bu2Sn(μ-OH)(O3SC6H3-2,5-Me2)]2}. Inorganic Chemistry, 43(14), 4215–4217. [Link]

-

University of Ottawa. (n.d.). (Sn) Tin NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR Spectral Data a (δ ppm) of Organotin(IV) Compounds. (Image from a publication showing typical spectral data). [Link]

-

Harris, R. K., & Sebald, A. (1987). High-resolution solid-state tin-119 NMR investigations of organotin halides R3SnX and R2SnX2 (R = alkyl, aryl; X = Cl, Br). Organometallics, 6(11), 2269–2274. [Link]

-

Chandrasekhar, V., et al. (2002). α,ω-Bis(trichlorostannyl)alkanes: Unravelling the Hydrolysis Pathway to Organotin-oxo Oligomers. Organometallics, 21(16), 3469–3476. [Link]

-

Luijten, J. G. A. (1972). Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. Journal of Organometallic Chemistry, 40(2), 327-333. [Link]

-

Wikipedia. (n.d.). Organometallic chemistry. Retrieved from [Link]

-

Burger, B. J., & Bercaw, J. E. (1987). Vacuum Line Techniques for Handling Air-Sensitive Organometallic Compounds. Journal of Chemical Education, 64(7), 634. [Link]

-

Chemistry Stack Exchange. (2015). Storage of air and temperature sensitive reagents. [Link]

-

MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

-

American Chemical Society. (1987). Experimental Organometallic Chemistry: A Practicum in Synthesis and Characterization. ACS Symposium Series, 357. [Link]

-

Nath, M., & Pokharia, S. (2016). Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2612-2625. [Link]

-

Agilent Technologies. (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Application Note. [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Washington State University. (n.d.). Standard Operating Procedure: Pyridine. [Link]

-

Rose, M. S., & Aldridge, W. N. (1972). The Action of Trialkyltin Compounds on Mitochondrial Respiration. The Effect of pH. Biochemical Journal, 127(1), 51–59. [Link]

-

Rose, M. S., & Aldridge, W. N. (1972). The action of trialkyltin compounds on mitochondrial respiration. The effect of pH. Biochemical Journal, 127(1), 51–59. [Link]

-

Willis, M. C., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(40), 17334-17350. [Link]

-

Post Apple Scientific. (2023). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

ResearchGate. (n.d.). Pd cross-coupling mechanism of the Stille reaction. [Link]

-

Gildea, R. J., et al. (2019). Stability of metal–metal interactions in transmetallation intermediates based on electronics of bridging arene ligands determined through pyridine titrations. Dalton Transactions, 48(32), 12051-12055. [Link]

-

Royal Society of Chemistry. (2019). Stability of metal–metal interactions in transmetallation intermediates based on electronics of bridging arene ligands determined through pyridine titrations. [Link]

-

Chobotova, K., et al. (2021). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Molecules, 26(11), 3183. [Link]

-

Aldridge, W. N. (1958). The biochemistry of organotin compounds. Trialkyltins and oxidative phosphorylation. Biochemical Journal, 69(3), 367–376. [Link]

-

Adebayo, M. A. (2018). A Review of Organotin Compounds: Chemistry and Applications. Chemical Science International Journal, 23(3), 1-13. [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

-

Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]

-

Mullins, M. A., & Curran, C. (1970). Organotin halide equilibria. Part III. Comparison of the stability constants of 2,2′-bipyridyl adducts of diorganotin di-isothiocyanates and dichlorides in benzene and toluene solutions. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1677-1680. [Link]

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Stille Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. rjpbcs.com [rjpbcs.com]

- 9. ossila.com [ossila.com]

- 10. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The biochemistry of organotin compounds. Trialkyltins and oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stability of metal–metal interactions in transmetallation intermediates based on electronics of bridging arene ligands determined through pyridine tit ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01828A [pubs.rsc.org]

- 13. Stability of metal–metal interactions in transmetallation intermediates based on electronics of bridging arene ligands determined through pyridine titrations - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 15. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 16. researchgate.net [researchgate.net]

Introduction: The Enduring Power of Stille Coupling in Heterocyclic Chemistry

An In-Depth Technical Guide to the Mechanism of the Stille Reaction with Pyridine Substrates

The palladium-catalyzed Stille cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering a robust and versatile method for the formation of carbon-carbon bonds.[1][2] First reported in the late 1970s, this reaction between an organostannane and an organic electrophile has become indispensable in the synthesis of complex molecules, from natural products to advanced materials.[2][3][4]

Within the vast landscape of organic synthesis, pyridine and its derivatives, particularly bipyridines, hold a privileged status. These nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[5][6] They are also fundamental as chelating ligands in coordination chemistry, forming the basis for countless catalysts and photosensitizers.[1][7] Consequently, the application of the Stille reaction to construct these valuable scaffolds is of paramount importance to researchers in drug development and materials science.

However, the marriage of Stille chemistry with pyridine substrates is not without its unique challenges. The inherent Lewis basicity of the pyridine nitrogen introduces a layer of complexity to the catalytic cycle that can frustrate reaction efficiency and complicate outcomes. This guide provides an in-depth exploration of the mechanistic nuances of the Stille reaction as applied to pyridine substrates. We will dissect the core catalytic cycle, illuminate the specific challenges posed by the pyridine moiety, and present field-proven strategies and protocols to overcome these hurdles, empowering researchers to harness the full synthetic potential of this powerful transformation.

The Core Mechanism: A Palladium-Catalyzed Triad

The generally accepted mechanism for the Stille reaction is a catalytic cycle driven by a palladium(0) complex.[2][8] This cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][9]

-

Oxidative Addition : The cycle initiates with the insertion of the active 14-electron Pd(0) catalyst into the carbon-halide (or pseudohalide) bond of the electrophile.[10] This step forms a 16-electron square planar Pd(II) intermediate.[2][10] The initial product is a cis-complex, which often rapidly isomerizes to the more thermodynamically stable trans-isomer.[9][11]

-

Transmetalation : In this key step, the organostannane reagent exchanges its organic group with the halide on the palladium center. The precise mechanism can vary, but it is often the rate-determining step of the entire cycle.[12][13] This forms a new Pd(II) intermediate bearing both organic coupling partners.

-

Reductive Elimination : The final step involves the coupling of the two organic ligands on the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2] For this to occur, the organic ligands must be in a cis orientation on the palladium complex.[2]

Figure 2: Catalytic cycle for pyridine substrates, highlighting potential catalyst inhibition.

Data Summary: Representative Conditions for Pyridine Stille Coupling

The optimal conditions for a Stille coupling involving pyridine substrates are highly dependent on the specific coupling partners. The following table summarizes representative conditions drawn from the literature to serve as a starting point for methods development.

| Pyridyl Electrophile | Stannane Partner | Catalyst (mol%) | Ligand (mol%) | Additive(s) | Solvent | Temp (°C) | Yield (%) |

| 2-Bromopyridine | Vinyltributyltin | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | ~85 |

| 3-Bromopyridine | 2-Thienyltributyltin | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | DMF | 90 | ~92 |

| 4,4'-Dibromo-2,2'-bipyridine | Phenyltributyltin (2.2 eq) | Pd(PPh₃)₄ (5) | - | CuI (10) | Dioxane | 100 | >90 |

| 2-Chloropyridine | Aryltributyltin | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | CsF | Dioxane | 110 | ~75-85 |

| 2-Pyridyl triflate | Alkynyltributyltin | Pd(OAc)₂ (2) | SPhos (4) | LiCl | DMF | 60 | ~88 |

Self-Validating Experimental Protocol: Synthesis of 4,4'-Diphenyl-2,2'-bipyridine

This protocol describes the synthesis of a disubstituted bipyridine, a common structural motif. The inclusion of specific workup steps ensures the removal of toxic tin byproducts, a critical aspect of trustworthiness and safety. [8] Objective: To synthesize 4,4'-diphenyl-2,2'-bipyridine from 4,4'-dibromo-2,2'-bipyridine and tributyl(phenyl)stannane.

Reagents & Equipment:

-

4,4'-Dibromo-2,2'-bipyridine

-

Tributyl(phenyl)stannane

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) Iodide (CuI)

-

Anhydrous, degassed 1,4-dioxane

-

Schlenk flask and manifold for inert atmosphere operations

-

Standard glassware for workup and purification

-

Saturated aqueous potassium fluoride (KF) solution

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere): To a flame-dried 100 mL Schlenk flask, add 4,4'-dibromo-2,2'-bipyridine (1.0 mmol, 1.0 eq), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%). [1]2. Atmosphere Exchange: Seal the flask with a septum and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. An inert atmosphere is crucial to prevent oxidation of the Pd(0) catalyst and side reactions like stannane homocoupling. [9]3. Solvent and Reagent Addition: Add anhydrous and degassed dioxane (20 mL) via syringe. Stir the mixture to obtain a suspension. [1]4. Stannane Addition: Add tributyl(phenyl)stannane (2.2 mmol, 2.2 eq) to the reaction mixture via syringe. A slight excess of the organostannane is used to drive the reaction to completion.

-

Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction progress should be monitored by TLC or GC-MS. The reaction is typically complete within 12-24 hours. [1]6. Workup - Tin Removal (Self-Validating Step): After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL). Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (2 x 30 mL) and allow it to stir for 1 hour during each wash. The fluoride ions react with the tributyltin bromide byproduct to form insoluble tributyltin fluoride, which precipitates and can be removed by filtration. [8]This is a critical step for product purity and removal of toxic tin residues.

-

Purification: After the KF wash, wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 4,4'-diphenyl-2,2'-bipyridine.

Figure 3: Experimental workflow for a Stille coupling with a pyridine substrate.

References

- Benchchem. Application Notes and Protocols for Stille Coupling of 4,4'-Dibromo-2,2'-bipyridine.

- Piancatelli, M., Chiacchio, M., & et al. (2012).

- MDPI. (2024).

- Heller, M., & Schubert, U. S. (2002). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures.

- Preprints.org. (2024).

- Wikipedia. Stille reaction.

- NROChemistry. Stille Coupling.

- Golden. Stille reaction.

- Myers, A. The Stille Reaction. Chem 115.

- chemeurope.com. Stille reaction.

- Farina, V., Krishnamurthy, V., & Scott, W. J. The Stille Reaction. Organic Reactions.

- Chemistry LibreTexts. (2023). Stille Coupling.

- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.

- Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2015). The Stille Reaction, 38 Years Later.

- Sigma-Aldrich. Organotin Reagents.

- Sigman, M. S., & et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.

- Organic Chemistry Portal. Stille Coupling.

- ChemRxiv. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.

- Willis, M. C., & et al. (2020).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. 有機錫試劑 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stille Coupling | NROChemistry [nrochemistry.com]

- 9. Stille_reaction [chemeurope.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. golden.com [golden.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

A Comprehensive Technical Guide to the Commercial Availability and Application of Substituted Tributylstannyl Pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, with their rigid, aromatic scaffold providing a valuable platform for molecular design.[1][2] Among the various methods for functionalizing the pyridine ring, palladium-catalyzed cross-coupling reactions have become indispensable. Tributylstannyl pyridines, as potent nucleophiles in Stille cross-coupling reactions, offer a versatile and often highly effective route to complex pyridine-containing molecules.[3][4] This guide provides an in-depth analysis of the commercial availability of substituted tributylstannyl pyridines, the synthetic methodologies that underpin their accessibility, and practical considerations for their use in research and development. We will explore the causality behind why certain derivatives are readily available while others are not, and provide field-proven insights into their application, particularly in the context of drug discovery.

The Commercial Landscape: What's on the Shelf and Why

A survey of major chemical suppliers reveals a distinct pattern in the commercial availability of tributylstannyl pyridines. The parent isomers, 2-, 3-, and 4-(tributylstannyl)pyridine, are widely available from suppliers such as Sigma-Aldrich, Fisher Scientific, and TCI Chemicals. Additionally, a limited selection of halo- and alkoxy-substituted derivatives can be sourced.

| Compound Name | CAS Number | Typical Purity | Key Suppliers |

| 2-(Tributylstannyl)pyridine | 17997-47-6 | 85-97% | Sigma-Aldrich, Fisher Scientific, TCI |

| 3-(Tributylstannyl)pyridine | 59020-10-9 | ≥90% | Sigma-Aldrich, Fisher Scientific, TCI |

| 4-(Tributylstannyl)pyridine | 124252-41-1 | ~96% | Fisher Scientific |

| 5-Chloro-3-(tributylstannyl)pyridine | 206115-67-5 | N/A | Sigma-Aldrich |

| 5-Bromo-2-(tributylstannyl)pyridine | 611168-46-8 | N/A | Santa Cruz Biotechnology |

| 3-Methoxy-2-(tributylstannyl)pyridine | Not readily available | N/A | Research/Custom Synthesis |

The commercial availability of these compounds is directly linked to the facility of their synthesis from readily available starting materials. The parent isomers and simple halogenated derivatives are typically prepared from the corresponding commercially available halopyridines. The scarcity of more complex substituted tributylstannyl pyridines is a direct reflection of the challenges associated with the regioselective synthesis of polysubstituted pyridines.[5][6]

Synthetic Accessibility: The Root of Commercial Availability

The synthesis of tributylstannyl pyridines predominantly relies on two powerful organometallic techniques: halogen-metal exchange (lithiation) and directed ortho-metalation (DoM).[7][8] The choice of method is dictated by the substitution pattern of the desired product and the nature of the substituents on the pyridine ring.

Halogen-Metal Exchange: A Workhorse for Stannylpyridine Synthesis

The most common and straightforward method for preparing tributylstannyl pyridines is the halogen-metal exchange of a halopyridine with a strong organolithium base, typically n-butyllithium or tert-butyllithium, followed by quenching with tributyltin chloride.[9][10] This method is particularly effective for the synthesis of 2- and 4-stannylpyridines from the corresponding bromopyridines.

Experimental Protocol: Synthesis of 2-(Tributylstannyl)pyridine

This protocol is adapted from established literature procedures and serves as a self-validating system for the synthesis of the title compound.

Materials:

-

2-Bromopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (solution in hexanes)

-

Tributyltin chloride

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-bromopyridine (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. The solution will typically change color, indicating the formation of the pyridyllithium species.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add tributyltin chloride (1.1 eq) dropwise at -78 °C.

-

Allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purification by vacuum distillation or column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) affords the pure 2-(tributylstannyl)pyridine.

Causality and Insights: The low temperature (-78 °C) is critical to prevent side reactions, such as the addition of the organolithium reagent to the pyridine ring. The choice of n-butyllithium is a balance between reactivity and handling. The final purification method depends on the scale of the reaction and the nature of any impurities.

Directed ortho-Metalation (DoM): A Tool for Regiocontrolled Functionalization

For the synthesis of more complex substituted tributylstannyl pyridines, particularly those with substitution at the C3 position, directed ortho-metalation (DoM) is a powerful strategy.[11][12] In this approach, a directing metalation group (DMG) on the pyridine ring, such as an amide or an alkoxy group, directs a strong base to deprotonate the adjacent ortho-position. The resulting lithiated intermediate is then quenched with tributyltin chloride.

Experimental Protocol: Stille Coupling of 3-Bromo-2-chloropyridine with 2-(Tributylstannyl)pyridine

This protocol provides a representative example of a Stille coupling reaction to synthesize a bipyridine derivative, a common structural motif in medicinal chemistry.

Materials:

-

3-Bromo-2-chloropyridine

-

2-(Tributylstannyl)pyridine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous and degassed 1,4-dioxane or toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromo-2-chloropyridine (1.0 eq), 2-(tributylstannyl)pyridine (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Add anhydrous and degassed solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

To facilitate the removal of the tin byproduct, the reaction mixture can be treated with a solution of potassium fluoride on silica gel or subjected to a workup with aqueous KF.

-

Filter the mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(2'-pyridyl)-3-bromo-pyridine.

Field-Proven Insights: The choice of palladium catalyst and solvent can significantly impact the reaction outcome. For challenging couplings, the use of more active catalysts and ligands may be necessary. The removal of toxic organotin byproducts is a critical consideration in the workup and purification stages. [13]

Tributylstannyl Pyridines vs. Pyridine Boronic Esters: A Comparative Analysis

In the realm of cross-coupling reactions, Suzuki-Miyaura coupling using boronic acids or esters is a widely adopted alternative to the Stille reaction. [14]The choice between these two powerful methodologies depends on a variety of factors.

| Feature | Tributylstannyl Pyridines (Stille Coupling) | Pyridine Boronic Acids/Esters (Suzuki Coupling) |

| Reactivity | Generally high, often not requiring a base. | Reactivity can be substrate-dependent; requires a base. [15] |

| Stability | Generally stable to air and moisture, with good shelf-life. | Boronic acids can be prone to protodeboronation; esters are more stable. [16] |

| Functional Group Tolerance | Excellent, tolerant of a wide range of functional groups. | Generally good, but can be sensitive to certain functional groups. |

| Byproduct Toxicity | High; organotin byproducts are toxic and can be difficult to remove. [13] | Low; boronic acid byproducts are generally non-toxic and easily removed. |

| Commercial Availability | Limited for substituted derivatives. | A wider variety of substituted derivatives are commercially available. |

The primary drawback of using tributylstannyl pyridines is the toxicity of the organotin reagents and their byproducts. [3]This is a significant consideration in drug development, where stringent limits on heavy metal contamination in final compounds are enforced. Consequently, for many applications, particularly in late-stage clinical development and manufacturing, the Suzuki-Miyaura coupling is often the preferred method. However, for early-stage discovery and situations where the Suzuki coupling fails or gives low yields, the Stille reaction with tributylstannyl pyridines remains a valuable and powerful tool in the synthetic chemist's arsenal.

Conclusion

The commercial availability of substituted tributylstannyl pyridines is intrinsically linked to the synthetic accessibility of these powerful reagents. While the parent isomers and simple derivatives are readily available, the synthesis of more complex analogs presents significant challenges, limiting their off-the-shelf availability. For researchers, a thorough understanding of the underlying synthetic methodologies, particularly halogen-metal exchange and directed ortho-metalation, is crucial for both procuring and preparing these valuable building blocks. The Stille cross-coupling reaction remains a cornerstone of modern organic synthesis, and despite the inherent toxicity concerns, tributylstannyl pyridines continue to be indispensable tools for the construction of complex, pyridine-containing molecules in drug discovery and materials science. A careful consideration of the trade-offs between the Stille and Suzuki-Miyaura coupling reactions will enable researchers to make informed decisions and select the most appropriate methodology for their specific synthetic challenges.

References

- Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry. (2021-07-05).

- Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanoc

- Synthesis of pyridine derivatives for diverse biological activity profiles: A review. CoLab.

- A Technical Guide to the Synthesis and Application of Polysubstituted Pyridines. Benchchem.

- Synthesis of a New Series of Pyridine and Fused Pyridine Deriv

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023-07-06).

- Synthesis of Polysubstituted Pyridines: Literature Survey and Present Work.

- What's wrong with using tin in medicinal chemistry?. (2014-12-10).

- Synthesis of polysubstituted pyridines.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- The Role of Pyridine Derivatives in Modern Drug Discovery. (2026-01-06).

- 2 approaches to new pyridines. ACS Publications - American Chemical Society. (2022-11-21).

- Challenges in the functionalization of pyridines.

- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.

- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl

- 2-(TRIBUTYLSTANNYL)PYRIDINE (CAS No.: 17997-47-6) in Organic Synthesis. (2025-08-20).

- Application Notes and Protocols for Stille Coupling with 5-(tributylstannyl)thiazole. Benchchem.

- Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides.

- Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metal

- 2,6-Bis(tributylstannyl)pyridine synthesis. ChemicalBook.

- Pyridine synthesis. Organic Chemistry Portal.

- Organotin reagents Definition. Fiveable.

- 2-(Tributylstannyl)pyridine, 8 | 678333-5G | SIGMA-ALDRICH | SLS.

- o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. NIH.

- Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. PubMed. (2007-03-02).

- Organotin Reagents. Sigma-Aldrich.

- Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene.

- Synthesis of (tributylstannyl)pyridine. ECHEMI.

- Efficient Synthesis of 5- and 6-Tributylstannylindoles and Their Reactivity with Acid Chlorides in the Stille Coupling Reaction.

- Directed Ortho Metalation.

- Directed Metal

- Stille reaction. Wikipedia.

- Organotin chemistry. Wikipedia.

- 2-(Tributylstannyl)pyridine 85 17997-47-6. Sigma-Aldrich.

- Organometallic compounds in oncology: implications of novel organotins as antitumor agents. PubMed.

- 3-Methoxy-2-(tributylstannyl)pyridine synthesis. Sigma-Aldrich.

- 2-(Tributylstannyl)pyridine | C17H31NSn | CID 607784. PubChem.

- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC - NIH. (2023-05-30).

- Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides.

- The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI. (2021-02-21).

- Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Semantic Scholar.

- Comparison of reactivity of different boron reagents (a) The predicted....

- Synthesis and structural analysis of halogen substituted fibril formation inhibitors of Human Transthyretin (TTR). PubMed.

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig

- Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. PMC - NIH. (2023-12-22).

- Difference Between Heck Stile and Suzuki Reaction. (2020-12-03).

- A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. Benchchem.

- Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides. Green Chemistry (RSC Publishing).

- Synthesis of substituted pyridines by the reactions of halopyridines with sulfur, oxygen and carbon nucleophiles under focused microwave irradi

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. fiveable.me [fiveable.me]

- 4. 有機錫試劑 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. znaturforsch.com [znaturforsch.com]

- 8. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-(Tributylstannyl)pyridine 85 17997-47-6 [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. baranlab.org [baranlab.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. differencebetween.com [differencebetween.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Fundamental Research on Functionalized Pyridine Synthesis

Introduction: The Ubiquitous Pyridine Scaffold in Modern Science

The pyridine ring, a quintessential nitrogen-containing heterocycle, stands as a cornerstone in the architecture of countless molecules that shape our world. Its presence is pervasive, from vital natural products like vitamins and alkaloids to the synthetic realms of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Approximately 20% of the top 200 drugs feature a pyridine-based compound as a key ingredient, underscoring its profound impact on medicinal chemistry.[4] The unique electronic properties and structural versatility of the pyridine nucleus make it an invaluable scaffold for fine-tuning the biological activity and physicochemical characteristics of drug candidates.[5][6] This guide provides an in-depth exploration of the fundamental synthetic strategies for creating functionalized pyridines, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in mechanistic understanding and practical application.

Two primary pathways exist for accessing substituted pyridine derivatives: the de novo construction of the pyridine ring from acyclic precursors and the direct functionalization of a pre-existing pyridine core.[7] This guide will delve into both classical and contemporary approaches, elucidating the causal relationships behind experimental choices and providing actionable protocols for laboratory implementation.

Part 1: De Novo Synthesis of the Pyridine Ring: Classical Name Reactions

The construction of the pyridine ring from simpler, acyclic starting materials has been a long-standing focus of organic synthesis. Several classical "name reactions" have become foundational methods, each offering a unique approach to assembling this critical heterocycle.

The Hantzsch Pyridine Synthesis

Discovered by Arthur Rudolf Hantzsch in 1881, this multicomponent reaction is celebrated for its efficiency in producing highly functionalized pyridines from simple starting materials.[8][9] The classical Hantzsch synthesis involves the condensation of two equivalents of a β-ketoester, one equivalent of an aldehyde, and a nitrogen source, typically ammonia or ammonium acetate.[8][9] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[9][10]

Mechanism and Rationale: The reaction proceeds through a series of well-defined steps, including a Knoevenagel condensation, enamine formation, and a Michael addition, culminating in cyclization and dehydration.[8][11] The final oxidation step is driven by the thermodynamic favorability of forming the stable aromatic pyridine ring.[9] The choice of oxidant can vary, with common reagents including nitric acid, ferric chloride, or potassium permanganate.[9][11] Modern variations of the Hantzsch synthesis have focused on improving sustainability by employing microwave irradiation, solvent-free conditions, or catalysis with reusable materials like hydrotalcites.[8][12]

Experimental Protocol: Hantzsch Pyridine Synthesis (Microwave-Assisted)

Objective: To synthesize a 2,4,6-trisubstituted pyridine via a one-pot, microwave-assisted Hantzsch reaction.

Materials:

-

Substituted Aldehyde (1 mmol)

-

Ethyl Acetoacetate (2 mmol)

-

Ammonium Acetate (1.5 mmol)

-

Ethanol (5 mL)

-

Microwave synthesis vial (10 mL) with a magnetic stir bar

Procedure:

-

In a 10 mL microwave synthesis vial, combine the substituted aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol).

-

Add ethanol (5 mL) and a magnetic stir bar.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 120°C for 10-15 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction vial to room temperature.

-

Pour the reaction mixture into ice-cold water (20 mL).

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyridine.

-

For aromatization, dissolve the dihydropyridine in glacial acetic acid and add a suitable oxidizing agent (e.g., nitric acid) and heat.

-

Characterize the final pyridine product using NMR, MS, and IR spectroscopy.

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly functionalized, often 2,4,6-trisubstituted, pyridines.[13][14] This reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, such as ammonium acetate.[13][14]

Mechanism and Rationale: The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.[14][15] The resulting 1,5-dicarbonyl intermediate then cyclizes with ammonia (from ammonium acetate) and subsequently dehydrates to form the aromatic pyridine product.[13][14] The choice of solvent is typically glacial acetic acid or methanol, although solvent-free conditions have also been successfully employed.[13]

Experimental Protocol: Kröhnke Pyridine Synthesis (Solvent-Free)

Objective: To synthesize a triarylpyridine using a solvent-free Kröhnke methodology.

Materials:

-

Substituted Acetophenone (1 mmol)

-

Substituted Benzaldehyde (1 mmol)

-

Ammonium Acetate (5 mmol)

Procedure:

-

In a round-bottom flask, thoroughly mix the substituted acetophenone (1 mmol), substituted benzaldehyde (1 mmol), and ammonium acetate (5 mmol).

-

Heat the solvent-free mixture in an oil bath at 120-140 °C for 2-4 hours. The mixture will melt and then solidify as the reaction proceeds.

-

Allow the reaction mixture to cool to room temperature.

-

Add water to the solid residue and break it up with a spatula.

-

Collect the crude product by vacuum filtration and wash thoroughly with water.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol.

-

Characterize the pure pyridine product by NMR, MS, and melting point analysis.[14]

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis provides a two-step pathway to substituted pyridines.[16][17] The process begins with the condensation of an enamine with an ethynylketone to yield an aminodiene intermediate.[16][18] This intermediate, after a heat-induced E/Z isomerization, undergoes cyclodehydration to form the final 2,3,6-trisubstituted pyridine.[16][18]

Mechanism and Rationale: A key advantage of the Bohlmann-Rahtz synthesis is its versatility, as the direct use of ynones circumvents the need for a separate oxidation step to achieve the aromatic pyridine ring, a requirement in the related Hantzsch synthesis.[16] However, the high temperatures often required for the cyclodehydration step can be a limitation.[16] Recent modifications have addressed this by using acid catalysis (Brønsted or Lewis acids) to promote the cyclodehydration at lower temperatures, even allowing for one-pot procedures.[16][19]

The Guareschi-Thorpe Pyridine Synthesis

This classical condensation reaction is a valuable method for synthesizing pyridine derivatives, particularly hydroxy-cyanopyridines.[20][21] The Guareschi-Thorpe synthesis typically involves the condensation of a cyanoacetic ester or cyanoacetamide with a 1,3-dicarbonyl compound in the presence of ammonia.[20][21][22]

Mechanism and Rationale: The reaction proceeds through the initial formation of an enamine from the 1,3-dicarbonyl and ammonia, which then reacts with the cyanoacetic ester. Subsequent cyclization and dehydration lead to the formation of the pyridine ring.[22] Modern advancements have focused on developing more environmentally friendly protocols, such as using ammonium carbonate in an aqueous medium, which acts as both the nitrogen source and a promoter for the reaction.[20]

Part 2: Modern Synthetic Strategies: Transition-Metal Catalysis and C-H Functionalization

While classical methods provide robust pathways to pyridines, the field has been revolutionized by the advent of modern synthetic techniques. These approaches offer greater efficiency, broader substrate scope, and novel avenues for introducing functionality.

Transition-Metal-Catalyzed Pyridine Synthesis

Transition-metal catalysis has emerged as a powerful tool for constructing the pyridine ring, often through cycloaddition reactions that are thermally disfavored.[23][24][25] These methods are highly atom-economical and convergent.[25]

Key Approaches:

-

[2+2+2] Cycloadditions: This strategy involves the metal-catalyzed cyclotrimerization of alkynes and nitriles to form the pyridine ring.[25] This provides a direct route to highly substituted pyridines.

-

Other Cyclization Strategies: A variety of other transition-metal-catalyzed cyclization patterns have been developed, including [2+2+1+1], [3+3], [4+2], and [5+1] approaches, each offering unique advantages in terms of the starting materials and the resulting substitution patterns.[23]

Direct C-H Functionalization of Pyridines

A paradigm shift in pyridine synthesis has been the development of methods for the direct functionalization of C-H bonds on a pre-existing pyridine ring.[7][26] This approach avoids the need for pre-functionalized starting materials, significantly improving step-economy.[1][26]